molecular formula C11H10N2 B1532442 3-Allyl-1,5-naphthyridine CAS No. 1246088-66-3

3-Allyl-1,5-naphthyridine

Cat. No. B1532442
CAS RN: 1246088-66-3
M. Wt: 170.21 g/mol
InChI Key: PIBDYTSYVSHOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-1,5-naphthyridine is a heterocyclic compound that has been the subject of much scientific research in the last decade. It has been found to have a variety of applications in medicinal and biological sciences, including the synthesis of drugs and the development of new treatments for diseases. This article will provide an overview of 3-Allyl-1,5-naphthyridine, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Enantioselective Catalysis and Supramolecular Assembly

Chiral supramolecular catalysts have been developed to catalyze the aza-Cope rearrangement of allyl enammonium cations, demonstrating enantioselectivity in reactions. This process involves the preorganization of the substrate in a reactive conformation within the host, highlighting the potential of these structures in asymmetric synthesis (Brown, Bergman, & Raymond, 2009).

Ligand Properties and Coordination Chemistry

Research into 1-Phosphaethenyl-2-phosphanylferrocenes has shown that these compounds, through bidentate coordination, can form dimethyl complexes, revealing insights into the σ-donating abilities of phosphaethenyl and phosphanyl groups. Such studies contribute to our understanding of coordination chemistry and the design of novel ligands (Takita et al., 2008).

Organic Synthesis and Reaction Optimization

The ultrasound-assisted synthesis of allyl 1-naphthyl ether demonstrates how ultrasonic methodology can improve reaction yields and times, offering an efficient alternative to traditional synthesis methods. This approach is particularly relevant for producing compounds used in various chemical applications (Fernandes et al., 2011).

Chemoselective and Enantioselective Transformations

Investigations into intermolecular rhodium(II)-catalyzed C(sp3)-H amination of enamides have led to the development of new 4-aminopiperidine derivatives. These transformations highlight the utility of allyl compounds in accessing useful building blocks for medicinal chemistry, showcasing regio- and chemoselectivity at room temperature (Rey-Rodriguez et al., 2018).

properties

IUPAC Name

3-prop-2-enyl-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-4-9-7-11-10(13-8-9)5-3-6-12-11/h2-3,5-8H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBDYTSYVSHOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC2=C(C=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678413
Record name 3-(Prop-2-en-1-yl)-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-1,5-naphthyridine

CAS RN

1246088-66-3
Record name 3-(Prop-2-en-1-yl)-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Allyl-1,5-naphthyridine
Reactant of Route 2
Reactant of Route 2
3-Allyl-1,5-naphthyridine
Reactant of Route 3
Reactant of Route 3
3-Allyl-1,5-naphthyridine
Reactant of Route 4
Reactant of Route 4
3-Allyl-1,5-naphthyridine
Reactant of Route 5
Reactant of Route 5
3-Allyl-1,5-naphthyridine
Reactant of Route 6
Reactant of Route 6
3-Allyl-1,5-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.